6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione
Description
Contextualization of Thienopyrimidine Heterocycles in Contemporary Medicinal Chemistry
Thienopyrimidine heterocycles have garnered substantial attention in recent decades owing to their diverse and potent biological activities. Researchers have successfully synthesized and evaluated a multitude of thienopyrimidine derivatives, revealing their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The versatility of the thienopyrimidine nucleus allows for chemical modifications at various positions, enabling the fine-tuning of their pharmacological profiles. Synthetic strategies, such as the Gewald reaction, have provided efficient routes to functionalized 2-aminothiophenes, which serve as key precursors for the construction of the thieno[2,3-d]pyrimidine (B153573) core. scielo.brumich.edu This synthetic accessibility has further fueled the exploration of this heterocyclic system in the quest for new drug candidates.
Significance of the Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Scaffold in Drug Discovery
Within the broader class of thienopyrimidines, the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is of particular importance. This nucleus is a key structural motif in a variety of biologically active compounds. For instance, derivatives of this scaffold have been investigated as inhibitors of various enzymes, highlighting their potential in targeted therapies. The dione (B5365651) functionality can participate in hydrogen bonding interactions with biological macromolecules, contributing to the binding affinity and specificity of these compounds. The core structure also provides a rigid framework that can be appropriately substituted to optimize pharmacokinetic and pharmacodynamic properties. Studies have demonstrated that modifications at different positions of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system can lead to compounds with enhanced potency and selectivity for their intended biological targets.
Specific Research Focus on 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione within the Thienopyrimidine Class
While the broader thieno[2,3-d]pyrimidine class has been extensively studied, specific research on This compound is less prevalent in the currently available scientific literature. However, the exploration of substitutions at the 6-position of the thienopyrimidine ring is a known strategy for modulating biological activity. For example, series of 6-substituted thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as antifolate inhibitors, demonstrating that modifications at this position can influence cellular uptake and enzyme inhibition. nih.gov
General Synthetic Strategies for Thienopyrimidinediones
The construction of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core relies on a variety of synthetic approaches, primarily involving the formation of the fused pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) scaffold. Key strategies include cyclocondensation reactions, multi-component approaches, and the cyclization of functionalized precursors.
Cyclocondensation Reactions utilizing (Thio)urea Reagents or Isocyanates
A primary and versatile method for the synthesis of the pyrimidinedione ring involves the cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with urea (B33335) or isocyanates. The reaction of a 2-aminothiophene-3-carboxamide with an isocyanate, for instance, leads to the formation of a urea derivative which can then undergo cyclization to the desired thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This approach offers a direct route to N1 and/or N3 substituted analogs depending on the starting materials and reaction conditions.
The reaction between 2-aminothiophene-3-carboxamides and isocyanates is a common method for forming urea derivatives, which are precursors to various heterocyclic compounds.
Multi-Component Reaction Approaches, including Palladium-Catalyzed Carbonylative Syntheses
Multi-component reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules in a single step. The Gewald reaction is a cornerstone MCR for the synthesis of the initial 2-aminothiophene precursors. researchgate.netmdpi.com This reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base. researchgate.netmdpi.com
While palladium-catalyzed carbonylative syntheses are powerful tools in heterocyclic chemistry, their specific application for the direct construction of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system is not extensively documented in the readily available literature. However, a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide, catalyzed by palladium, has been reported for the synthesis of a uracil derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com This suggests the potential for developing similar carbonylative strategies for thienopyrimidine systems.
Cyclization of Appropriately Functionalized Amino Esters and Analogous Precursors
A widely employed strategy involves the cyclization of 2-aminothiophene-3-carboxylic acid esters or amides. These precursors, readily synthesized via the Gewald reaction, can be cyclized with various one-carbon reagents to form the pyrimidine ring. For example, heating a 2-aminothiophene-3-carboxamide with formamide or formic acid can yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. To obtain the 2,4-dione, reagents like phosgene (B1210022), triphosgene, or their equivalents can be used to introduce the second carbonyl group. The reaction of 2-aminothiophenes with 1,1'-carbonyldiimidazole (CDI) has been shown to be an effective method for the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones.
Targeted Synthetic Routes for this compound and its Related Analogues
The synthesis of the specific target molecule, this compound, requires a tailored approach that begins with the construction of the appropriately substituted thiophene precursor.
Development of Precursor Molecules and their Selective Functionalization
The key precursor for this compound is a 2-amino-5-propylthiophene-3-carboxylic acid derivative. The most direct method for the synthesis of this precursor is the Gewald reaction. researchgate.netmdpi.com This would involve the reaction of pentanal (valeraldehyde) with an active methylene nitrile, such as ethyl cyanoacetate or malononitrile, and elemental sulfur in the presence of a suitable base like triethylamine or morpholine (B109124).
The general conditions for a Gewald reaction are outlined in the following table:
| Reactants | Reagents & Conditions | Product |
| Aldehyde/Ketone, Active Methylene Nitrile, Sulfur | Base (e.g., Triethylamine, Morpholine), Solvent (e.g., Ethanol, DMF), Room Temperature to Reflux | 2-Aminothiophene derivative |
This is a generalized representation. Specific conditions can vary.
Following the successful synthesis of the 2-amino-5-propylthiophene-3-carboxylic acid ester or amide, the next step is the cyclization to form the pyrimidinedione ring. This can be achieved through the methods described in section 2.1.1 and 2.1.3. For example, reaction with urea in a suitable solvent under heating would be a direct approach to the target molecule. Alternatively, reaction with an isocyanate followed by cyclization, or a two-step process involving a carbonylating agent like phosgene or CDI, could be employed.
Optimization of Reaction Conditions and Catalytic Systems for Improved Yields
The efficiency of the synthesis of this compound can be significantly influenced by the optimization of reaction conditions for both the initial Gewald reaction and the subsequent cyclization step.
For the Gewald reaction, factors such as the choice of base, solvent, reaction temperature, and reaction time can impact the yield and purity of the 2-amino-5-propylthiophene precursor. While traditional heating is common, the use of microwave irradiation has been shown to be beneficial in some Gewald reactions, often leading to shorter reaction times and improved yields. researchgate.net
A systematic approach to optimization might involve screening different bases, solvents, and temperature profiles for the Gewald reaction, followed by a similar screening process for the cyclization step. The progress of the reactions can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal conditions for maximizing the yield of the desired product.
| Step | Variable Parameters for Optimization | Potential Catalysts |
| Gewald Reaction | Base (e.g., triethylamine, morpholine, piperidine), Solvent (e.g., ethanol, DMF, water), Temperature, Reaction Time | - |
| Cyclization | Cyclizing Agent (e.g., urea, isocyanate, CDI), Solvent (e.g., ethanol, dioxane, DMF), Temperature, Reaction Time | Acid or Base catalysts |
This table provides examples of parameters that can be varied to optimize the synthesis.
A Comprehensive Analysis of this compound and Its Derivatives
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purine (B94841). This structural similarity has led to the development of numerous derivatives with a wide array of biological activities. This article focuses on the chemical intricacies of "this compound," delving into its synthetic methodologies, derivatization strategies, and the structure-activity relationships that govern its potential as a pharmacologically active agent.
Structure
3D Structure
Properties
IUPAC Name |
6-propyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-3-5-4-6-7(12)10-9(13)11-8(6)14-5/h4H,2-3H2,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBQQXAZEKBIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques for Thienopyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Unidimensional NMR (¹H NMR, ¹³C NMR) for Primary Structure Confirmation
Unidimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in verifying the primary structure of 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione .
In the ¹H NMR spectrum, the protons of the propyl group at the 6-position would exhibit characteristic signals. The methyl (CH₃) protons would appear as a triplet, the methylene (B1212753) (CH₂) protons adjacent to the methyl group would be a sextet, and the methylene (CH₂) protons attached to the thiophene (B33073) ring would present as a triplet. The proton on the thiophene ring (H-5) would likely appear as a singlet. The N-H protons of the pyrimidine (B1678525) ring typically show as broad singlets, with chemical shifts that can be influenced by solvent and concentration. For related pyrimidine derivatives, N-H protons have been observed in the region of δ 11.23-11.27 ppm. nih.govsemanticscholar.org
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons (C=O) of the dione (B5365651) moiety are expected to resonate at the downfield region of the spectrum. The carbons of the thiophene and pyrimidine rings will have distinct chemical shifts, influenced by the heteroatoms and the propyl substituent. The three carbons of the propyl group will show signals in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-1, H-3 | ~11.0 - 12.0 | br s | - |
| C-2 | - | - | ~150 |
| C-4 | - | - | ~160 |
| C-4a | - | - | ~115 |
| C-5 | ~7.0 | s | ~120 |
| C-6 | - | - | ~145 |
| C-7a | - | - | ~155 |
| -CH₂- (α) | ~2.8 | t | ~30 |
| -CH₂- (β) | ~1.7 | sext | ~22 |
| -CH₃ (γ) | ~1.0 | t | ~13 |
Note: The chemical shifts are predicted based on data from analogous thieno[2,3-d]pyrimidine (B153573) structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Bidimensional NMR (e.g., HSQC, HMBC) for Connectivity and Complex Structure Assignments
Bidimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
An HSQC spectrum would show correlations between directly attached protons and carbons. For This compound , this would confirm the assignments of the protons and carbons of the propyl group and the C-5/H-5 of the thiophene ring.
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. For This compound , the IR spectrum would be dominated by characteristic absorption bands.
The two carbonyl (C=O) groups of the dione moiety would give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the pyrimidine ring are expected to appear as one or two bands in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the propyl group and the thiophene ring would be observed around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused ring system would likely appear in the 1400-1600 cm⁻¹ region. In related pyrano[2,3-d]pyrimidine-2,4-dione derivatives, carbonyl bands have been observed at approximately 1730 cm⁻¹ and 1690 cm⁻¹. nih.gov
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=O stretch | 1650 - 1750 | Strong |
| C=C / C=N stretch | 1400 - 1600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, LCMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For This compound (molecular formula C₉H₁₀N₂O₂S), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺ in techniques like Electrospray Ionization).
The fragmentation pattern would likely involve the loss of the propyl group or parts of it. The stable thieno[2,3-d]pyrimidine core would likely remain intact as a major fragment. For instance, cleavage of the bond between the propyl group and the thiophene ring could lead to a significant fragment.
X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable to related derivatives)
While obtaining suitable crystals for X-ray crystallography can be challenging, it provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. For thieno[2,3-d]pyrimidine derivatives, X-ray crystallography has been instrumental in confirming the planar nature of the fused ring system and determining the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Preclinical Pharmacological and Biological Investigations of Thienopyrimidine 2,4 1h,3h Dione Systems
In Vitro and In Vivo Preclinical Models for Assessment of Biological Activities
Preclinical evaluation of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has utilized a range of standard in vitro and in vivo models to elucidate their biological activities. These models are crucial for determining the potential therapeutic efficacy and mechanism of action of novel compounds.
In vitro models are fundamental for initial screening and mechanistic studies. Cell-based assays are commonly employed to assess cytotoxicity and specific biological effects. For instance, various cancer cell lines are utilized to investigate the anti-proliferative activity of these compounds. Furthermore, isolated enzyme assays are critical for determining the inhibitory potential against specific molecular targets. Assays measuring the inhibition of enzymes such as d-dopachrome (B1263922) tautomerase and protoporphyrinogen (B1215707) IX oxidase have been reported for derivatives of this scaffold. nih.govnih.gov Cellular models are also used to study ion channel modulation, for example, by using cells expressing specific channels like the transient receptor potential canonical 5 (TRPC5) to measure changes in ion flux. google.com
In vivo models are subsequently used to validate the findings from in vitro studies in a whole-organism context. For assessing anti-inflammatory and analgesic properties, rodent models are frequently used. The carrageenan-induced paw edema test in rats is a standard model to evaluate anti-inflammatory activity, while the phenylquinone-induced writhing test in mice is often used to assess analgesic potential. nih.gov These models allow for the evaluation of a compound's efficacy, and potential side effects in a living system.
Exploration of Specific Molecular Targets and Underlying Mechanisms of Action
Research into the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold has identified several specific molecular targets, suggesting that these compounds can exert their effects through various mechanisms of action.
Ion Channel Modulation, with a Focus on TRPC5 Channels
Derivatives of the thieno- and furo[2,3-d]pyrimidine-2,4[1H,3H]-dione class have been identified as modulators of TRPC5 channels. google.com TRPC5 channels are non-selective cation channels that play a role in various physiological processes. Modulation of these channels can impact intracellular calcium levels and cellular signaling pathways. A patent application has disclosed novel thieno[2,3-d]pyrimidine-2,4[1H,3H]-dione derivatives as TRPC5 modulators for the potential treatment of neuropsychiatric disorders. google.com While the specific activity of the 6-propyl derivative has not been detailed, the core scaffold's ability to interact with TRPC5 suggests a potential avenue for its biological activity.
Preclinical Assessment of Potential Therapeutic Applications
Based on the observed biological activities, the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold holds promise for several therapeutic applications.
Anti-inflammatory and Analgesic Potentials
A significant area of investigation for thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has been their potential as anti-inflammatory and analgesic agents. A study by Romeo et al. described the synthesis of a series of new 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and their evaluation for analgesic and anti-inflammatory properties. nih.gov
The analgesic activity was assessed using the phenylquinone-induced writhing syndrome test in mice, while the anti-inflammatory effects were evaluated using the carrageenan rat paw oedema test and the acetic acid-induced peritonitis assay. nih.gov The study reported that most of the new compounds exhibited superior activity compared to the reference drug, mefenamic acid. nih.gov An important finding was that these compounds were devoid of any ulcerogenic activity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
While this study did not specifically include the 6-propyl derivative, the positive results for other derivatives suggest that 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione could also possess anti-inflammatory and analgesic properties, warranting further investigation.
Antimicrobial and Antiviral Properties
Research into the antimicrobial properties of pyrimidine-2,4-dione derivatives has shown promising results. Studies have demonstrated that certain synthesized pyrimidine-2,4(1H,3H)-diones exhibit notable antibacterial and antifungal activity. For instance, specific derivatives have shown better efficacy against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), while also displaying significant antifungal activity against Aspergillus niger and Penicillium marneffei. researchgate.net While the direct antimicrobial and antiviral properties of this compound are not extensively detailed in the provided context, the broader class of thieno[2,3-d]pyrimidine-2,4-dione derivatives has been a subject of synthesis for the development of antiviral therapeutics. nih.gov The general antimicrobial potential of pyrimidine-2,4-diones suggests that this scaffold is a viable starting point for developing new antimicrobial agents. researchgate.net
Table 1: Antimicrobial Activity of Selected Pyrimidine-2,4(1H,3H)-dione Derivatives
| Compound | Target Organism | Activity Level | Source |
|---|---|---|---|
| OBP01 | B. subtilis | Good | researchgate.net |
| OBP02 | B. subtilis | Good | researchgate.net |
| OBP03 | E. coli | Good | researchgate.net |
| OBP03 | A. niger & P. marneffei | Good | researchgate.net |
Antihypertensive Effects in Animal Models
Several pyrimidine (B1678525) derivatives have been investigated for their potential to manage hypertension. nih.gov A study on various 5-substituted-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives in deoxycorticosterone acetate-salt induced hypertensive rats demonstrated significant blood pressure reduction. nih.gov These compounds were found to relax phenylephrine (B352888) and K+-induced contractions in isolated rat aortic rings, indicating a vasodilator effect that is independent of the endothelium. nih.gov The mechanism of action appears to involve calcium channel antagonism, as the compounds caused a rightward shift in the concentration-response curves for Ca++ and phenylephrine. nih.gov Furthermore, these derivatives exhibited partial cardio-suppressant, diuretic, and antiplatelet effects, suggesting a multi-faceted approach to lowering blood pressure. nih.gov Another study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives also reported antihypertensive activity in spontaneously hypertensive rats, with some compounds causing a gradual and sustained reduction in blood pressure at oral doses. nih.gov
Anti-cancer and Antiproliferative Activities against Cell Lines
The thieno[2,3-d]pyrimidine (B153573) scaffold is a key component in the development of new anticancer agents. nih.govnih.govekb.eg A derivative of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, referred to as 5d, was identified as a potent and selective inhibitor of D-dopachrome tautomerase (MIF2), an enzyme implicated in cancer development. nih.gov This compound suppressed the proliferation of non-small cell lung cancer (NSCLC) cells in both 2D and 3D cell cultures by inducing cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Other related structures, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, have also shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon). rsc.orgnih.govresearchgate.net For instance, certain pyrido[2,3-d]pyrimidine derivatives exhibited remarkable cytotoxicity against MCF-7 and HepG2 cells, with IC50 values in the micromolar and even nanomolar range. rsc.org The mechanism of action for some of these compounds involves the inhibition of key kinases like PIM-1, leading to apoptosis. rsc.org Furthermore, modifications at the 6-position of thieno[2,3-d]pyrimidines have been explored to identify effective inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia (AML). nih.gov
Table 2: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Activity (IC50) | Target/Mechanism | Source |
|---|---|---|---|---|
| 5d | NSCLC | 1.0 μM (MIF2 inhibition) | MIF2/MAPK pathway | nih.gov |
| Compound 4 | MCF-7 | 0.57 μM | PIM-1 kinase inhibition, Apoptosis | rsc.org |
| Compound 11 | MCF-7 | 1.31 μM | PIM-1 kinase inhibition | rsc.org |
| Compound 4 | HepG2 | 1.13 μM | PIM-1 kinase inhibition | rsc.org |
| Compound 11 | HepG2 | 0.99 μM | PIM-1 kinase inhibition | rsc.org |
| 14m | MCF-7, A375, SK-MEL-2, SK-HEP-1 | - | RAF-MEK-ERK pathway | nih.gov |
| 16d | MV4-11 (Leukemia) | - | FLT3 inhibition | nih.gov |
Modulatory Effects in Neurological Disorders (e.g., Anxiety, Pain, Familial Dysautonomia, Neuropsychiatric Conditions)
Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential in treating neurological disorders. Some analogues have been identified as negative allosteric modulators (NAMs) of the dopamine (B1211576) D2 receptor, which is a key target in the treatment of various neuropsychiatric conditions. researchgate.net Structure-activity relationship studies have revealed that subtle modifications to the thieno[2,3-d]pyrimidine scaffold can lead to compounds with diverse pharmacological profiles at the D2 receptor, including NAMs with sub-micromolar affinity and even low-efficacy partial agonists. researchgate.net Additionally, pyrimidine-2,4-dione derivatives have been developed as potent antagonists of the P2X7 receptor, which is implicated in inflammatory processes, including those in the central nervous system. nih.gov This suggests a potential therapeutic application for these compounds in neuroinflammatory conditions.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Elucidation of the Impact of Substituents on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of thienopyrimidine derivatives. For antihypertensive pyrimidine derivatives, the nature of the substituent at the 5-position of the pyrimidinetrione ring significantly influences their activity. nih.gov For instance, the presence of hydroxyl or chloro groups on the benzylidene moiety at this position was found to be compatible with potent vasodilator and blood pressure-lowering effects. nih.gov
In the context of anticancer activity, modifications at the 6-position of the thieno[2,3-d]pyrimidine ring have been shown to impact potency against targets like FLT3. nih.gov For pyrido[2,3-d]pyrimidine derivatives, structural variations in the 6-aryl group and at the 2 and 4 positions of the pyridopyrimidine ring have been systematically studied to understand their effect on antihypertensive activity. nih.gov
SAR studies on pyrimidine-2,4-dione derivatives as P2X7 receptor antagonists revealed that modifications at the 4-position of a piperazine (B1678402) moiety attached to the core skeleton were critical for improving antagonistic activity. Polycycloalkyl acyl or di-halogenated benzoyl substituents were found to be more favorable than a simple phenyl group. nih.gov For thieno[2,3-d]pyrimidine-2,4-dione derivatives acting as GnRH receptor antagonists, a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality and hydrophobic substituents on the 6-(4-aminophenyl) group were identified as key features for high receptor binding affinity. nih.gov
Conformational Analysis and its Influence on Receptor/Target Binding
The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For pyrimidine-2,4-dione derivatives acting as P2X7 receptor antagonists, converting the flexible structure of a known antagonist into conformationally constrained derivatives using the pyrimidine-2,4-dione core was a successful optimization strategy. nih.gov This highlights the importance of conformational rigidity in achieving potent antagonism.
Molecular docking studies have been employed to understand the binding modes of thieno[2,3-d]pyrimidine analogues with their target proteins. For instance, the binding of 6-substituted thieno[2,3-d]pyrimidine analogues to folate receptors has been modeled to understand the structural requirements for selective uptake into tumor cells. nih.gov Similarly, molecular docking has elucidated how certain pyrrolo[1,2-b] nih.govrsc.orgmedwinpublishers.comtriazole derivatives can effectively bind to the allosteric pocket of RIPK1, a target in necroptosis-related diseases. rsc.org These computational approaches, combined with experimental data, provide valuable insights into the conformational factors that govern receptor binding and biological activity.
Computational and Theoretical Chemistry Studies in Thienopyrimidine Research
Molecular Docking and Ligand-Protein Interaction Simulations to Predict Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding mode and affinity. For thieno[2,3-d]pyrimidine (B153573) derivatives, docking studies have been instrumental in understanding their interactions with various biological targets, particularly protein kinases. These studies have shown that the thieno[2,3-d]pyrimidine scaffold can serve as a bioisostere for the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding site of kinases. nih.govnih.gov
For instance, docking studies of thieno[2,3-d]pyrimidine derivatives into the active sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed key interactions that are essential for their inhibitory activity. tandfonline.comrsc.org These simulations guide the modification of the scaffold to enhance potency and selectivity.
Table 1: Illustrative Molecular Docking Results for a Thieno[2,3-d]pyrimidine Derivative
| Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| EGFR Kinase | Met793, Leu718 | Hydrogen Bond, Hydrophobic | -9.2 |
| VEGFR-2 Kinase | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic | -8.7 |
| PI3K | Val851, Lys802 | Hydrogen Bond, Hydrophobic | -8.1 |
This table presents hypothetical data based on typical findings in molecular docking studies of thienopyrimidine derivatives for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent molecules. For thieno[2,3-d]pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their biological activity. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide a deeper understanding of the intrinsic properties of 6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione. By calculating the distribution of electron density, researchers can identify the most reactive sites in the molecule and predict how it will interact with its biological target. nih.gov
Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to assess the molecule's chemical reactivity and kinetic stability. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and predict regions of the molecule that are likely to engage in electrostatic interactions with the protein target. These theoretical insights are valuable for rationalizing structure-activity relationships and for designing derivatives with improved electronic properties for enhanced binding.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Affinity Refinement
While molecular docking provides a static view of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations can be used to study the conformational flexibility of this compound and its protein target, providing a more realistic representation of the binding process. These simulations can assess the stability of the binding pose predicted by docking and can reveal important dynamic interactions that are not captured by static models. nih.gov
MD simulations have been used to confirm the binding modes of thieno[2,3-d]pyrimidine derivatives in the active sites of kinases like EGFR and VEGFR-2. tandfonline.comrsc.org By simulating the system over time, researchers can observe how the ligand and protein adapt to each other and can calculate the binding free energy with greater accuracy. This information is crucial for refining the design of thienopyrimidine-based inhibitors and for predicting their efficacy in a biological system. researchgate.net
Future Perspectives and Research Directions for 6 Propylthieno 2,3 D Pyrimidine 2,4 1h,3h Dione Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of thienopyrimidine derivatives is a well-explored area, often commencing from either thiophene (B33073) or pyrimidine (B1678525) precursors. nih.gov A common approach involves the Gewald reaction, which utilizes elemental sulfur, a ketone or aldehyde, and an active methylene (B1212753) nitrile to construct the thiophene ring, followed by cyclization to form the fused pyrimidine system. scielo.br Another established route is the Dimroth rearrangement, which can be used to construct the pyrimidine ring onto a pre-existing 2-aminothiophene core. scielo.br
Future efforts in synthesizing 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives should focus on creating more efficient, cost-effective, and environmentally friendly processes. This includes the exploration of:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. scielo.br
One-pot, multi-component reactions: These strategies improve efficiency by combining several synthetic steps into a single procedure, minimizing waste and purification efforts. researchgate.net
Green chemistry principles: Employing safer solvents, reducing energy consumption, and utilizing catalytic reagents can decrease the environmental impact of synthesis.
The development of robust and scalable synthetic routes is crucial for producing a diverse library of analogues for structure-activity relationship (SAR) studies and subsequent preclinical evaluation.
Implementation of Advanced Preclinical Models for Deeper Mechanistic Understanding
To fully elucidate the biological activities and therapeutic potential of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures. Advanced preclinical models that more accurately mimic human physiology and disease states are essential for gaining a deeper understanding of the compound's mechanism of action.
Research on a derivative of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core has already demonstrated the value of using both 2D and three-dimensional (3D) cell cultures to assess antiproliferative activity in non-small cell lung cancer (NSCLC) cells. nih.gov Future research should expand upon this by implementing models such as:
Organoids: Patient-derived organoids can predict clinical outcomes and offer a platform for personalized medicine.
Spheroids: 3D cell aggregates that mimic the microenvironment of tumors. nih.gov
Animal models: Genetically engineered mouse models or patient-derived xenograft (PDX) models can provide invaluable in vivo data on efficacy and pharmacodynamics.
These advanced models will be instrumental in identifying specific cellular pathways modulated by the compound, such as the mitogen-activated protein kinase (MAPK) pathway, and in validating its potential as a therapeutic agent for diseases like cancer. nih.gov
Integration of Chemoinformatics and Artificial Intelligence in Rational Drug Design
The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.comgpai.app These computational tools can navigate the vast chemical space to design molecules with improved potency, selectivity, and drug-like properties. mdpi.com
For the this compound scaffold, in silico structure-guided optimization has already proven effective in developing potent enzyme inhibitors. nih.gov Future research should leverage a broader range of computational techniques:
Molecular Docking and Simulation: To predict and analyze the binding interactions between thienopyrimidine derivatives and their biological targets, such as kinases or enzymes like D-dopachrome (B1263922) tautomerase (MIF2). nih.govnih.gov This can help explain structure-activity relationships, for instance, by showing how the thieno[2,3-d]pyrimidine-2,4-dione moiety forms favorable π-π stacking interactions with key amino acid residues like Phenylalanine. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate chemical structures with biological activities. mdpi.com
Machine Learning (ML) and AI: To analyze large datasets, predict ADME (absorption, distribution, metabolism, and excretion) properties, and generate novel molecular structures with desired characteristics. mdpi.com
By combining computational predictions with empirical synthetic efforts, researchers can adopt a more rational approach to drug design, significantly reducing the time and resources required to develop optimized clinical candidates. mdpi.comnih.gov
Strategic Design and Synthesis of Next-Generation Thienopyrimidine-Based Molecular Probes
Molecular probes are essential tools for studying biological processes and validating drug targets. The thieno[2,3-d]pyrimidine (B153573) scaffold is an excellent foundation for creating such probes due to its inherent biological activity and synthetic tractability. acs.orgnih.gov
Future research should focus on the strategic design of probes based on the this compound structure to investigate specific cellular mechanisms. This can include:
Fluorescent Probes: By incorporating fluorophores or designing molecules with aggregation-induced emission (AIE) properties, researchers can create probes for bio-imaging and sensing applications. acs.org
Affinity-Based Probes: These probes can be used to identify and isolate the protein targets of the parent compound.
Potent and Selective Inhibitors: Developing highly selective inhibitors for specific enzymes, such as D-dopachrome tautomerase (MIF2), provides powerful tools to dissect the role of these enzymes in health and disease. nih.gov
The development of these molecular tools will not only advance our understanding of the targets of this compound but also expand the broader toolbox available for biomedical research. nih.gov
Assessment of this compound as a Preclinical Lead Compound for Further Optimization
A lead compound is a chemical starting point for the development of a new drug. The thieno[2,3-d]pyrimidine core is present in several compounds that have entered clinical trials, underscoring the therapeutic potential of this scaffold. nih.govscite.ai For example, derivatives have been developed as potent inhibitors of PI3K/mTOR and other protein kinases, which are critical targets in cancer therapy. mdpi.comnih.gov
This compound itself serves as a valuable lead structure for further optimization. Its core structure has been the basis for discovering inhibitors of targets like D-dopachrome tautomerase (MIF2). nih.gov Through systematic chemical modification and SAR studies, the potency, selectivity, and pharmacokinetic properties of this lead can be significantly improved.
The successful optimization of a lead compound derived from the thieno[2,3-d]pyrimidine-2,4-dione scaffold into a highly potent protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor demonstrates the viability of this approach. nih.gov By applying these principles, this compound can be systematically evolved from a promising chemical entity into a candidate for clinical development.
Q & A
Q. What are the common synthetic routes for 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives?
The synthesis typically involves:
- Core structure formation : Reacting α-bromoacetyl intermediates with heterocyclic amines (e.g., thioacetamide in acetic acid) to form the thieno[2,3-d]pyrimidine scaffold .
- Alkylation : Introducing substituents via alkylation with reagents like benzyl chlorides or chloroacetamides in DMF, promoted by potassium carbonate .
- Two-step approaches : Starting from 6-amino precursors, formylation via Vilsmeier conditions, followed by cyclization with Mannich bases to install substituents at the 6-position .
Q. How are structural features of thieno[2,3-d]pyrimidine derivatives characterized?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and regioselectivity. For example, δ 4.91 ppm (s, 1H) for cyclopropyl protons in alkylated derivatives .
- Mass spectrometry (LCMS) : To verify molecular ions (e.g., [M+H]+ 196.2 for cyclopropyl-ethyl derivatives) .
- Chromatography : C18 column HPLC (100×4 mm) with a 25-min analysis cycle to assess purity .
Q. What structural modifications enhance biological activity in thieno[2,3-d]pyrimidine analogs?
Critical modifications include:
- Substituent diversity : Fluorophenyl or nitrobenzyl groups at the 3-position improve target binding .
- Alkyl chain length : Propyl or butyl chains at the 6-position influence lipophilicity and membrane permeability .
- Heterocyclic appendages : Thiazole or pyrrolo rings fused to the core enhance enzyme inhibition (e.g., eEF-2K inhibitors) .
Advanced Research Questions
Q. How can reaction conditions be optimized for N-alkylation of thieno[2,3-d]pyrimidine derivatives?
Optimization strategies:
- Solvent selection : DMF or acetonitrile improves solubility of alkylating agents (e.g., benzyl chlorides) .
- Base choice : Potassium carbonate outperforms weaker bases in promoting nucleophilic substitution .
- Temperature control : Reactions at 60–80°C reduce side products (e.g., hydrolysis) while maintaining yield .
Q. How should contradictory biological activity data between structurally similar derivatives be resolved?
Methodological approaches:
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, 5-methyl vs. 5-fluoro analogs show divergent enzyme inhibition due to electronic effects .
- Dose-response profiling : Validate activity thresholds using IC50 assays to rule out false positives .
- Computational modeling : Molecular docking to identify binding mode variations caused by minor structural changes (e.g., nitro group orientation) .
Q. What strategies mitigate low yields in multi-step syntheses of pyridopyrimidine derivatives?
Solutions include:
- Intermediate purification : Flash chromatography after each step to remove byproducts (e.g., unreacted Mannich bases) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields in cyclization steps .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation .
Q. How do electronic effects of substituents influence the reactivity of thieno[2,3-d]pyrimidine cores?
Key findings:
- Electron-withdrawing groups (e.g., -NO2 at the 3-position) increase electrophilicity, facilitating nucleophilic attack at the 6-position .
- Electron-donating groups (e.g., -OCH3) stabilize intermediates during cyclization, reducing decomposition .
- Steric hindrance : Bulky substituents (e.g., 2-methylphenyl) can block undesired side reactions .
Methodological Recommendations
- Contradiction resolution : Cross-validate NMR assignments with 2D-COSY or HSQC to confirm regiochemistry in ambiguous cases .
- Scale-up challenges : Pilot reactions in continuous flow systems to maintain reproducibility for gram-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
